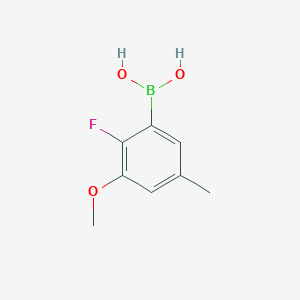

2-Fluoro-3-methoxy-5-methylphenylboronic acid

説明

Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are increasingly explored for biomedical applications due to their ability to interact with biological targets such as enzymes .

特性

IUPAC Name |

(2-fluoro-3-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTXRTWSHJYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Fluoro-3-methoxy-5-methylphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most extensively studied application of this compound. It enables the formation of carbon-carbon bonds between the boronic acid and aryl/vinyl halides under palladium or nickel catalysis.

Key Reaction Conditions:

-

Catalysts: Pd(OAc)₂ (1 mol%), Ni(cod)₂ (5 mol%)

-

Bases: K₂CO₃, CsF

-

Solvents: Ethanol/water mixtures, THF

-

Temperature: 25–80°C

Table 1: Representative Suzuki-Miyaura Reactions

Mechanistic studies reveal that nickel-catalyzed reactions proceed via nickelacyclopropane intermediates (e.g., E in Scheme 5 of ), followed by β-fluorine elimination and transmetalation. Palladium-mediated couplings typically involve oxidative addition, transmetalation, and reductive elimination steps .

Protodeboronation and Oxidative Transformations

Protodeboronation (removal of the boronic acid group) occurs under acidic or oxidative conditions, yielding substituted benzene derivatives.

Key Pathways:

-

Acidic Protodeboronation: HCl (1M) at 60°C converts the boronic acid to a protonated aryl species.

-

Oxidative Degradation: H₂O₂ or NaBO₃ in aqueous media oxidizes the boronic acid to phenolic derivatives.

Table 2: Protodeboronation Outcomes

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (1M) | 2-Fluoro-3-methoxy-5-methylbenzene | 65 |

| Oxidative | H₂O₂ (30%) | 2-Fluoro-3-methoxy-5-methylphenol | 58 |

Electrophilic Substitution and Functionalization

The methoxy group undergoes demethylation or nucleophilic substitution, while the fluorine atom participates in halogen-exchange reactions.

Notable Reactions:

-

Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to form a hydroxyl substituent (yield: 72%).

-

Fluorine Displacement: KOtBu in DMF replaces fluorine with hydroxyl or alkoxy groups (yield: 40–60%) .

Comparative Reactivity with Analogues

The fluorine substituent significantly enhances reactivity in cross-coupling compared to chloro or bromo analogues.

Table 3: Halogen Substituent Effects on Coupling Efficiency

| Compound | Halogen (X) | Yield (%) |

|---|---|---|

| 2-Fluoro-3-methoxy-5-methyl | F | 96 |

| 2-Chloro-3-methoxy-5-methyl | Cl | <5 |

| 2-Bromo-3-methoxy-5-methyl | Br | 12 |

The fluorine atom’s strong electron-withdrawing effect and small atomic radius facilitate oxidative addition and transmetalation steps .

Analytical Quantitation Methods

Liquid chromatography-mass spectrometry (LC-MS) achieves detection limits as low as 2 pg/mL for boronic acids, enabling precise monitoring of reaction progress .

This compound’s versatility in cross-coupling, functionalization, and materials synthesis underscores its importance in modern organic chemistry. Further studies exploring its interactions with transition-metal catalysts and bioactivity are warranted.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-3-methoxy-5-methylphenylboronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an essential intermediate in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 2-Fluoro-3-methoxy-5-methylphenylboronic Acid

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with aryl halides to form biaryls | Biaryl compounds |

| Oxidation | Conversion to corresponding phenols | Phenolic compounds |

Medicinal Chemistry

Development of Boron-Containing Drugs

The compound plays a crucial role in the design and synthesis of boron-containing drugs. Boronic acids have unique properties that allow them to interact with biological targets, making them valuable in drug development. For instance, derivatives of boronic acids have been used in treatments for various cancers and infections .

Case Study: Vaborbactam

Vaborbactam, a cyclic boronic acid derivative, has been approved for use in combination therapies for treating bacterial infections. This highlights the potential of boronic acids, including 2-Fluoro-3-methoxy-5-methylphenylboronic acid, in medicinal applications .

Material Science

Synthesis of Advanced Materials

In material science, 2-Fluoro-3-methoxy-5-methylphenylboronic acid is utilized to synthesize advanced materials such as polymers and nanomaterials. Its ability to form stable carbon-boron bonds is crucial for creating materials with desirable properties for applications in electronics and nanotechnology .

Table 2: Applications in Material Science

| Application Area | Description | Examples |

|---|---|---|

| Polymer Synthesis | Formation of boron-containing polymers | Conductive polymers |

| Nanomaterials | Development of nanocomposites | Nanoparticles for drug delivery |

作用機序

The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the phenyl ring .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric profiles of arylboronic acids are heavily influenced by substituents. Key comparisons include:

a) 2-Fluoro-5-methoxyphenylboronic Acid (CAS 406482-19-7, Similarity: 0.92)

- Substituents : 2-F, 5-OCH₃.

- Comparison : Lacks the 5-methyl group, resulting in reduced steric hindrance and lower lipophilicity. The methoxy group is electron-donating, which may slightly reduce acidity compared to electron-withdrawing substituents like trifluoromethyl .

b) 5-Trifluoromethyl-2-formylphenylboronic Acid (from )

- Substituents : 5-CF₃, 2-CHO.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~7.2) and promoting isomerization to benzoxaboroles, which exhibit antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS) . In contrast, the methyl group in the target compound is electron-donating, likely resulting in higher pKa and reduced tendency to cyclize into benzoxaboroles.

c) 4-Fluoro-3-methoxyphenylboronic Acid (CAS 16824-55, )

Tabulated Comparison of Key Compounds

生物活性

2-Fluoro-3-methoxy-5-methylphenylboronic acid (CAS No. 2096329-52-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in the treatment of cancer and metabolic disorders.

Chemical Structure

The chemical structure of 2-Fluoro-3-methoxy-5-methylphenylboronic acid is depicted as follows:

This structure features a boronic acid functional group, which is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Biological Activity Overview

Research indicates that 2-Fluoro-3-methoxy-5-methylphenylboronic acid exhibits several biological activities:

- Anticancer Properties : Studies have shown that boronic acids can inhibit certain enzymes involved in cancer progression. For instance, they may target proteasomes or other proteolytic enzymes that are overactive in cancer cells.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Boronic acids are known to bind covalently to serine residues in the active sites of enzymes, inhibiting their function. This property is particularly relevant for enzymes involved in metabolic pathways .

The mechanism of action of 2-Fluoro-3-methoxy-5-methylphenylboronic acid primarily involves its interaction with biological molecules:

- Enzyme Inhibition : The boronic acid moiety can form reversible or irreversible covalent bonds with specific amino acids in enzyme active sites, effectively blocking substrate access or altering enzyme conformation .

- Molecular Recognition : The compound's ability to form boronate esters with diols allows it to act as a sensor for sugars, which can be utilized in glucose monitoring applications .

Anticancer Activity

A study exploring the anticancer properties of various boronic acids found that 2-Fluoro-3-methoxy-5-methylphenylboronic acid exhibited significant cytotoxicity against several cancer cell lines. The IC50 values indicated that this compound could effectively inhibit cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation .

Antimicrobial Studies

In antimicrobial assays, 2-Fluoro-3-methoxy-5-methylphenylboronic acid demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial profile indicates potential applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-methoxy-5-methylphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of substituted aryl halides. For example:

- Step 1 : Start with a fluorinated and methoxy-substituted aromatic ring (e.g., 3-fluoro-5-methylanisole).

- Step 2 : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97% by area) .

Q. How should researchers purify and store this compound to ensure stability?

- Purification : Recrystallize from a mixed solvent system (e.g., methanol/water) to remove polar impurities. Monitor by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

- Storage : Store in airtight containers at 0–6°C under nitrogen to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or oxidizing agents .

Q. What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : Use and NMR to resolve substituent positions. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm, while fluorine substituents show coupling patterns in NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 199.07).

- Elemental Analysis : Validate C, H, and B content (±0.3% tolerance) .

Advanced Questions

Q. How can researchers optimize cross-coupling reactions involving this boronic acid?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) in Suzuki reactions. For electron-deficient aryl halides, use ligand-free conditions to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility, but aqueous mixtures (e.g., dioxane/H₂O) may reduce side reactions.

- Kinetic Studies : Monitor reaction progress via in situ NMR to track boronic acid consumption .

Q. What challenges arise in spectroscopic characterization, and how can they be mitigated?

Q. How does the substitution pattern influence stability under acidic/basic conditions?

Q. How can computational modeling (DFT) predict reactivity in novel reactions?

Q. How should contradictory data (e.g., reaction yields, spectral assignments) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。